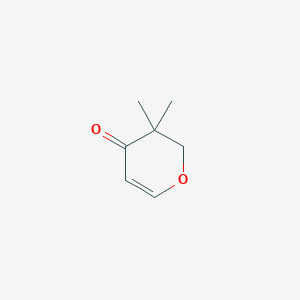

3,3-Dimethyl-2,3-dihydropyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2H-pyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2)5-9-4-3-6(7)8/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGDKAQMCPVWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC=CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Dihydropyranone Scaffold: a Privileged Structure in Synthesis

Dihydropyranones are six-membered heterocyclic rings containing an oxygen atom and a ketone functional group, with a single double bond within the ring. This structural motif is a key constituent in a multitude of natural products and has proven to be a valuable building block for synthetic chemists. The inherent reactivity of the dihydropyranone ring system, including the electrophilic carbonyl carbon and the reactive double bond, allows for a diverse range of chemical transformations.

The significance of dihydropyranone scaffolds is underscored by their role as versatile intermediates in the synthesis of more complex molecules. mdpi.com They can undergo various reactions such as cycloadditions, conjugate additions, and rearrangements to construct intricate molecular architectures, including those found in potent therapeutic agents. bldpharm.comacs.org The ability to introduce stereocenters into the dihydropyranone ring has further expanded their utility in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. organic-chemistry.org

Unveiling 3,3 Dimethyl 2,3 Dihydropyran 4 One: Structure and Properties

Catalytic Approaches in Dihydropyranone Synthesis

Organocatalytic Strategies

Proline-Derived Urea (B33335) Catalysis in Asymmetric Michael Addition-Lactonization

A significant advancement in the synthesis of chiral dihydropyranones involves the use of bifunctional catalysts, such as proline-derived ureas. organic-chemistry.org This methodology facilitates an asymmetric Michael addition-lactonization cascade reaction. organic-chemistry.org The process has been successfully applied to the reaction between β,γ-unsaturated α-keto esters and thioesters. organic-chemistry.org The proline-derived urea catalyst is instrumental in achieving high yields and excellent stereoselectivities. organic-chemistry.org This reaction is noted for proceeding through a bioinspired S-to-O acyl-transfer mechanism. organic-chemistry.org The effectiveness of this catalytic system allows for the synthesis of a range of 3,4-dihydropyranones and more complex spiro-fused variants with impressive results. organic-chemistry.org

Table 1: Performance of Proline-Derived Urea Catalyst in Asymmetric Michael Addition-Lactonization organic-chemistry.org

| Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| β,γ-Unsaturated α-Keto Ester + Thioester | 3,4-Dihydropyranone | High | Excellent | Excellent |

| Spiro-β,γ-Unsaturated α-Keto Ester + Thioester | Spiro-3,4-dihydrocoumarin-fused 3′,4′-dihydropyranone | High | Excellent | Excellent |

Carbene-Catalyzed [4+2] Annulations of Activated Esters and β-Borate Enones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of dihydropyranone structures. A notable application is the carbene-catalyzed [4+2] annulation of activated esters with β-borate enones. organic-chemistry.org This organocatalytic strategy provides access to enantioenriched organoboron compounds that feature two adjacent stereogenic centers. organic-chemistry.org The resulting heterocyclic structures incorporate a boron moiety, which significantly enhances the structural diversity of chiral organoboron compounds and offers a handle for further chemical modification. organic-chemistry.org This method represents a novel approach to building complex, stereochemically rich dihydropyranone-related scaffolds. organic-chemistry.org

Classical and Modern Reaction Pathways for Dihydropyranones

Alongside advanced catalytic systems, both classical and refined traditional reaction pathways remain fundamental to the synthesis of dihydropyranones. These methods often provide robust and scalable routes to the target heterocycles.

Maitland–Japp Inspired Cyclization for Dihydropyran-4-one Formation

The Maitland–Japp reaction, a cornerstone of heterocyclic synthesis, has been adapted and extended for the production of highly functionalized dihydropyran-4-ones. nih.govrsc.org This inspired approach initially involved a two-pot process starting with the addition of a Weiler dianion (derived from a β-ketoester) to an aldehyde. rsc.org The subsequent step involves a Lewis acid-catalyzed Knoevenagel condensation and an oxy-Michael cyclization to furnish the dihydropyran-4-one ring. rsc.org Researchers have demonstrated the utility of this method by reacting various δ-hydroxy-β-ketoesters with dimethyl acetals of N,N-dimethyl amides, which generates the dihydropyran-4-ones in good to excellent yields. rsc.org These products can be further converted stereoselectively into functionalized tetrahydropyran-4-ones. nih.govrsc.org

Table 2: Examples of Dihydropyran-4-one Synthesis via Maitland-Japp Inspired Cyclization rsc.org

| δ-Hydroxy-β-ketoester Reactant | Amide Acetal Reactant | Yield of Dihydropyran-4-one |

| Various structures | N,N-dimethyl acetamide (B32628) dimethyl acetal | Good to Excellent |

| Various structures | N,N-dimethyl benzamide (B126) dimethyl acetal | Good to Excellent |

Cyclocondensation Reactions

Cyclocondensation reactions are a broad class of reactions that form cyclic compounds from one or more acyclic starting materials through the formation of multiple carbon-heteroatom or carbon-carbon bonds.

The reaction between the dianion of a 1,3-dicarbonyl compound and an aldehyde is a powerful method for carbon-carbon bond formation. In the context of dihydropyranone synthesis, this approach is exemplified by the first step of the two-pot Maitland-Japp inspired procedure. rsc.org Specifically, the Weiler dianion, which is the dianion of a methyl acetoacetate (B1235776) (a 1,3-dicarbonyl compound), is reacted with an aldehyde. rsc.org This nucleophilic addition forms a δ-hydroxy-β-ketoester intermediate, which is the direct precursor for the subsequent acid-catalyzed cyclization to the dihydropyran-4-one. rsc.org

Aldol (B89426) Condensation and Subsequent Cyclization Strategies

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. thieme-connect.de Intramolecular versions of this reaction are particularly powerful for the synthesis of cyclic compounds. youtube.compressbooks.pub In the context of dihydropyranone synthesis, a suitably substituted dicarbonyl compound can undergo an intramolecular aldol reaction, leading to a cyclic product. pressbooks.pub

The general strategy involves a dicarbonyl compound, such as a 1,5-diketone, which upon treatment with a base, forms an enolate. pressbooks.pub This enolate then acts as a nucleophile, attacking the second carbonyl group within the same molecule. youtube.com The initial product is a β-hydroxy cyclic ketone. Subsequent dehydration (elimination of a water molecule) under the reaction conditions yields the more stable α,β-unsaturated cyclic ketone, in this case, a dihydropyranone derivative. thieme-connect.de The mechanism favors the formation of thermodynamically stable five- and six-membered rings over more strained smaller rings. pressbooks.pub For example, the base-catalyzed reaction of 2,6-heptanedione (B80457) specifically yields a cyclohexenone product. pressbooks.pub This approach, known as a domino Knoevenagel condensation/intramolecular aldol cyclization, provides an efficient route to fused ring systems containing a pyridine (B92270) or pyran ring. elsevierpure.com

Table 1: Intramolecular Aldol Cyclization for Ring Formation

| Starting Material Type | Key Transformation | Product Ring System | Stability Driving Force |

|---|---|---|---|

| 1,5-Diketone | Enolate formation followed by intramolecular nucleophilic attack and dehydration | Six-membered ring (e.g., Cyclohexenone) | Favorable thermodynamics of 6-membered rings over strained alternatives pressbooks.pub |

| 1,4-Diketone | Enolate formation followed by intramolecular nucleophilic attack and dehydration | Five-membered ring (e.g., Cyclopentenone) | Favorable thermodynamics of 5-membered rings over strained alternatives pressbooks.pub |

Michael Addition-Based Syntheses

The Michael addition, or conjugate addition, is a widely employed method for forming carbon-carbon bonds. wikipedia.org In the synthesis of dihydropyranones, this reaction typically involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgnih.gov This strategy is effective for constructing the 1,5-dicarbonyl pattern that is a precursor to the dihydropyranone ring. youtube.com

One prominent approach utilizes N-Heterocyclic Carbenes (NHCs) as organocatalysts. In these reactions, an α,β-unsaturated aldehyde is activated by the NHC catalyst. A 1,3-dicarbonyl compound can then act as the nucleophile, adding to the β-position of the activated aldehyde (a 1,4-addition). thieme-connect.com A subsequent intramolecular cyclization (1,2-addition) and release of the catalyst affords the dihydropyranone product in good yields under mild conditions. thieme-connect.com

Another variation involves a sequential copper(I)-catalyzed direct aldol reaction followed by a silver(I)-catalyzed oxy-Michael reaction. nih.gov This method allows for the asymmetric synthesis of enantiomerically enriched dihydropyranones from ynones and is compatible with a range of aromatic and aliphatic substrates. nih.gov Asymmetric Michael addition-lactonization reactions have also been developed, providing dihydropyranones with high yield and excellent stereoselectivity. organic-chemistry.org

Table 2: Examples of Michael Addition Strategies for Dihydropyranone Synthesis

| Catalytic System | Reactants | Key Steps | Outcome |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) / Quinone (oxidant) | α,β-Unsaturated aldehyde, 1,3-Dicarbonyl compound | Redox activation by NHC, Michael addition, Intramolecular cyclization | Efficient synthesis of dihydropyranones thieme-connect.com |

| Copper(I) / Silver(I) | Ynone, Aldehyde | Cu(I)-catalyzed direct aldol reaction, Ag(I)-catalyzed oxy-Michael reaction | Asymmetric synthesis of enantiomerically enriched dihydropyranones nih.gov |

| Proline-derived Urea | β,γ-Unsaturated α-keto ester, Thioester | Asymmetric Michael addition, Lactonization via S-to-O acyl-transfer | High yield and excellent stereoselectivity of dihydropyranones organic-chemistry.org |

Ring-Closing Metathesis for Endocyclic Enol Lactones

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including heterocycles. wikipedia.orgorganic-chemistry.org The reaction intramolecularly couples two terminal alkene functionalities within a single molecule using a metal catalyst, typically based on ruthenium (e.g., Grubbs' catalysts) or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgpsu.edu

For the synthesis of dihydropyranone-type structures (specifically, endocyclic enol lactones or dihydropyran-2-ones), the RCM strategy is applied to unsaturated carboxylic acid vinyl esters. organic-chemistry.org This methodology provides a direct route to synthetically challenging molecules that can possess various functional groups. organic-chemistry.org The substrate, a diene containing an ester linkage, undergoes cyclization catalyzed by a metal alkylidene complex. The driving force for the reaction is often the entropically favored release of ethylene gas, which shifts the equilibrium toward the cyclic product. organic-chemistry.org This approach is valued for its functional group tolerance and its ability to create ring sizes from 5 to over 30 members. wikipedia.orgorganic-chemistry.org

Green Chemistry Approaches in Dihydropyranone Synthesis

In line with the growing importance of sustainable chemical practices, several green chemistry methodologies have been applied to the synthesis of dihydropyranones and related heterocycles. mdpi.com These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous substances. researchgate.net

Reactions in Aqueous Media

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in aqueous media can offer significant environmental benefits. An efficient protocol for synthesizing dihydropyrano[2,3-c]chromene derivatives, which share a core dihydropyran structure, has been developed using a one-pot, three-component reaction in water. nih.gov This method, using simple catalysts like piperidine, is noted for its environmental friendliness, high yields, and short reaction times. nih.gov The ability to perform such multicomponent reactions in water highlights a sustainable pathway for generating complex heterocyclic structures.

Solvent-Free Methodologies

Eliminating organic solvents entirely represents a significant step forward in green synthesis. Solvent-free, or neat, reaction conditions reduce waste, cost, and the hazards associated with volatile organic compounds. mdpi.com A highly efficient method for the synthesis of dihydropyrano[3,2-c]chromene derivatives has been described using a one-pot, three-component condensation under solvent-free conditions. researchgate.net Similarly, 1,4-dihydropyridines have been synthesized under solvent-free conditions using ultrasound irradiation without a catalyst, achieving high yields in short reaction times. nih.gov These mechanochemical methods, such as grinding or ball milling, offer a clean and efficient alternative to traditional solvent-based synthesis. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular green chemistry technique for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. mdpi.comanton-paar.comyoutube.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to faster and sometimes more selective chemical transformations. anton-paar.com This technology has been successfully applied to the one-pot, three-component Biginelli reaction to produce dihydropyrimidines, showcasing its efficiency over conventional heating methods. tsijournals.com The use of microwave reactors is considered an energy-efficient method that promotes high-throughput, sustainable approaches for synthesizing a wide range of heterocyclic compounds. mdpi.comyoutube.com

Table 3: Comparison of Green Synthesis Methods for Heterocycles

| Method | Key Principle | Advantages | Example Application |

|---|---|---|---|

| Aqueous Media | Uses water as the reaction solvent. | Environmentally benign, safe, readily available. nih.gov | One-pot synthesis of dihydropyrano[2,3-c]chromenes nih.gov |

| Solvent-Free | Reaction is run without a solvent, often with grinding or ultrasound. | Reduces solvent waste, mild conditions, high yields. researchgate.netnih.gov | Synthesis of dihydropyran derivatives under neat conditions researchgate.net |

| Microwave-Assisted | Uses microwave energy for rapid heating. anton-paar.com | Fast reaction times, increased yields, energy efficient. mdpi.comtsijournals.com | Rapid synthesis of dihydropyrimidines tsijournals.com |

Stereoselective and Enantioselective Synthesis of Dihydropyranones

The development of synthetic methodologies to control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly for the synthesis of biologically active molecules. For dihydropyranones, which feature multiple stereocenters, achieving high levels of stereoselectivity is crucial. This section details advanced strategies for the stereoselective and enantioselective synthesis of the dihydropyranone core, focusing on diastereoselective cycloadditions, the use of chiral starting materials and catalysts, and methods for controlling stereochemistry during key ring-forming and transformation steps.

Diastereoselective Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful and atom-economical approach for the construction of six-membered rings like the dihydropyranone skeleton. nih.gov The inherent stereospecificity of these pericyclic reactions allows for the transfer of stereochemical information from the reactants to the product. nih.gov

Inverse-electron-demand Diels-Alder (IEDDA) reactions are particularly effective for synthesizing dihydropyranone systems. For instance, activated dienophiles derived from 4-pyridone have been shown to react with electron-rich dienes like ethyl vinyl ether to produce bicyclic adducts containing a pyran ring. uncw.edu In some cases, the formyl group substituent of the dienophile can itself act as a heterodienophile, reacting with highly activated dienes to yield a dihydropyranone ring. uncw.edu The use of Lewis acid catalysts, such as lanthanide shift reagents, can significantly enhance the efficiency and stereoselectivity of these cycloadditions. researchgate.net In reactions of 5-(Indol-2-yl)-pyran-2-one with dienophiles, lanthanide catalysts have been shown to lead to bicycloadducts with complete stereoselectivity. researchgate.net

Thio-Diels-Alder reactions, where a thiocarbonyl compound acts as the dienophile, also provide a route to sulfur-containing heterocyclic analogs. The reaction between chiral polyfluoroalkylthionocarboxylates and butadiene derivatives has been reported to yield thiopyran derivatives with moderate diastereoselectivity. nih.gov

Table 1: Examples of Diastereoselective Cycloaddition Reactions for Dihydropyranone Synthesis

| Dienophile/Diene System | Catalyst/Conditions | Product Type | Stereoselectivity | Reference |

| N-tosyl-3-formyl-5,6-dihydropyridin-4-one + Ethyl vinyl ether | Mild conditions | Pyran-containing bicyclic adduct | Mixture of isomers | uncw.edu |

| N-t-butoxycarbonyl-3-formyl-5,6-dihydropyridin-4-one + 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene | Normal demand conditions | Dihydropyranone ring bridged to pyridone | Cycloadduct formed | uncw.edu |

| 5-(Indol-2-yl)-pyran-2-one + Dienophiles | Lanthanide shift reagents (e.g., Eu(thd)₃) | Bicycloadducts | Complete stereoselectivity | researchgate.net |

| Chiral polyfluoroalkylthionocarboxylates + Butadiene derivatives | Thermal | Thiopyran derivatives | Moderate diastereoselectivity | nih.gov |

Enantiopure Precursors and Catalysts

The synthesis of a single enantiomer of a chiral dihydropyranone can be achieved through two primary strategies: the use of enantiopure starting materials (the "chiral pool" approach) or the application of chiral catalysts in asymmetric synthesis.

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. A notable example involves the stereoselective Birch reduction of 3-methyl-2-furoic acids using a chiral auxiliary. nih.gov This process, followed by an oxidative cleavage and aldol ring closure, yields highly functionalized and enantiopure dihydropyranones. nih.gov Similarly, enantiomerically enriched dienes, which can be prepared from the enzymatic resolution of racemic alcohols, undergo ring-closing metathesis to afford the corresponding enantiomerically enriched dihydrofuran and dihydropyran derivatives with high enantiomeric excess (ee) and in good yields. researchgate.net

Asymmetric catalysis, however, offers a more versatile approach, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product from achiral or racemic precursors. youtube.com A variety of organocatalysts have proven highly effective in the synthesis of chiral dihydropyranones.

Proline-derived catalysts : A bioinspired synthesis using a proline-derived urea as a catalyst facilitates asymmetric Michael addition–lactonization reactions between β,γ-unsaturated α-keto esters and thioesters. researchgate.net This method produces 3,4-dihydropyranones in high yields (up to 94%) and with excellent stereoselectivities (up to >20:1 dr, 99% ee). researchgate.net

N-Heterocyclic Carbenes (NHCs) : NHCs are versatile organocatalysts used in various cycloaddition strategies to produce chiral 3,4-dihydropyran-2-ones. mdpi.comorganic-chemistry.org For example, NHC catalysis can activate acetic esters to generate triazolium enolate intermediates, which then react with enones in a highly enantioselective manner. organic-chemistry.org NHC-catalyzed reactions of potassium 2-oxo-3-enoates with 1,3-dicarbonyl compounds have yielded chiral dihydropyranones with up to 96% yield and 96% ee. mdpi.com

Bifunctional Catalysts : Quinine/squaramide-based acid-base bifunctional organocatalysts are employed in domino-type Michael addition reactions to produce chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr

Chiral Diamines : Simple chiral diamine catalysts have been successfully used in the asymmetric Michael reaction of cyclic dimedone with α,β-unsaturated ketones, affording the desired dihydropyran adducts in high yields (up to 98%) and with excellent enantioselectivities (up to 97% ee). nih.gov

Table 2: Chiral Catalysts in Enantioselective Dihydropyranone Synthesis

| Catalyst Type | Reaction | Substrates | Yield | Enantioselectivity (ee) | Reference |

| Proline-derived urea | Michael addition-lactonization | β,γ-Unsaturated α-keto esters + Thioesters | Up to 94% | Up to 99% | researchgate.net |

| N-Heterocyclic Carbene (NHC) | [3+3] Cyclization | Potassium 2-oxo-3-enoates + 1,3-Dicarbonyl compounds | Up to 96% | Up to 96% | mdpi.com |

| Quinine/squaramide | Domino Michael addition | Not specified | Not specified | Enantiomerically enriched | metu.edu.tr |

| Chiral Diamine | Asymmetric Michael reaction | Cyclic dimedone + α,β-Unsaturated ketones | Up to 98% | Up to 97% | nih.gov |

Control of Stereochemistry in Ring Closure and Transformations

Controlling stereochemistry during the crucial ring-closure step or in subsequent transformations of the dihydropyranone ring is paramount for accessing specific stereoisomers. The principles of stereoelectronic control, famously articulated in Baldwin's rules for ring closure, provide a predictive framework for these cyclization reactions. rsc.org

Ring Closure Reactions:

Oxonium-Ene Cyclization : Substituted dihydropyrans can be synthesized with excellent diastereoselectivity through an oxonium-ene cyclization reaction. This method involves the reaction of aldehydes with specific hydroxy-enoates, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form the pyran ring under mild conditions. rsc.org

Prins Cyclization : The intramolecular Prins cyclization is a powerful method for constructing oxygen-containing heterocycles. mdpi.com High stereoselectivities are often achieved because the substituents preferentially occupy equatorial positions in the chair-like transition states of the cyclization. mdpi.com Silyl-Prins cyclizations using vinylsilyl alcohols have been developed to prepare cis-2,6-disubstituted dihydropyrans. mdpi.com

Aldol-Based Ring Expansion : A sequence involving an aldol reaction followed by cyclization can be used to expand a dihydrofuran ring into an enantiopure dihydropyranone, effectively controlling the stereochemistry of the final product. nih.gov

Ring-Closing Metathesis (RCM) : RCM of enantiomerically enriched dienes, derived from resolved homoallyl alcohols, provides a reliable method for synthesizing enantiomerically enriched dihydropyran derivatives, preserving the stereochemical integrity from the precursor. researchgate.net

Transformations and Kinetic Resolutions:

Epoxide Opening : The stereochemical outcome of reactions on a pre-formed dihydropyran ring can be controlled. For example, the cleavage of epoxides derived from dihydropyrans can lead selectively to either trans-diaxial or trans-diequatorial substituted tetrahydropyrans, depending on the reaction conditions and the relative configuration of the starting epoxide. rsc.org

Kinetic Resolution : In cases where a racemic mixture is used, an NHC-catalyzed kinetic resolution offers a pathway to enantiomerically enriched products. This technique has been applied to furnish complex tricyclic dihydropyranones featuring three contiguous stereocenters with excellent diastereo- and enantioselectivity. researchgate.net The process works by having one enantiomer of the racemic starting material react significantly faster than the other in the presence of a chiral catalyst, allowing for the separation of the unreacted, enantiopure starting material or the enantiopure product. researchgate.net

Chemical Reactivity and Synthetic Transformations of 3,3 Dimethyl 2,3 Dihydropyran 4 One

General Reactivity Profile of the 2,3-Dihydropyran-4-one System

The 2,3-dihydropyran-4-one ring system is a versatile scaffold in organic synthesis, often prepared through methods like the hetero-Diels-Alder reaction or the intramolecular rearrangement of δ-hydroxyalkynones. organic-chemistry.org The reactivity of this system is characterized by the presence of an α,β-unsaturated ketone within a six-membered oxygen-containing heterocycle. This arrangement allows for reactions typical of α,β-unsaturated carbonyl compounds, such as conjugate additions, as well as transformations involving the pyran ring itself.

The general synthesis of 2,3-dihydro-4H-pyran-4-ones can be achieved through various routes, including the cyclization of α,β-unsaturated 1,3-diketones in an acidic aqueous medium. Another significant synthetic pathway is the hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes, which can be catalyzed by Lewis acids to yield 2-substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org Furthermore, a metal-free approach involves the p-toluenesulfonic acid (pTsOH) catalyzed intramolecular rearrangement of δ-hydroxyalkynones, which proceeds with high regioselectivity under mild conditions. organic-chemistry.org

The presence of substituents on the dihydropyranone ring can influence its reactivity. For instance, the C3 position of a related dihydroxy-methyl-pyran-4-one derivative has been noted to be susceptible to oxidation.

Functional Group Interconversions of 3,3-Dimethyl-2,3-dihydropyran-4-one

The reduction of the ketone functionality in the 2,3-dihydropyran-4-one system leads to the corresponding alcohol. While specific studies on the reduction of this compound are not extensively documented, the general reduction of ketones to secondary alcohols is a well-established transformation in organic chemistry. This is typically achieved using hydride-based reducing agents.

Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with sodium borohydride is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. For more reactive carbonyls or when a stronger reducing agent is needed, lithium aluminum hydride in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is employed, followed by an aqueous workup to liberate the alcohol.

The expected product from the reduction of this compound would be 3,3-Dimethyl-2,3-dihydropyran-4-ol. The stereochemical outcome of such a reduction would be of interest, potentially leading to a mixture of diastereomers depending on the facial selectivity of the hydride attack on the carbonyl group.

Table 1: General Conditions for Ketone Reduction

| Reagent | Solvent(s) | Typical Conditions | Product Type |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Room temperature, followed by aqueous workup | Secondary Alcohol |

The oxidation of the 2,3-dihydropyran-4-one system can potentially occur at several positions, including the allylic C2 position or the double bond. In a related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, the hydroxyl group at the C3 position is noted to be easily oxidized, even by atmospheric oxygen. For this compound, which lacks a hydroxyl group at C3, oxidation would likely target other reactive sites.

Nucleophilic attack on the 2,3-dihydropyran-4-one system can occur at the carbonyl carbon (1,2-addition) or at the β-carbon of the enone system (1,4-conjugate addition). The presence of the gem-dimethyl group at the C3 position in this compound would sterically hinder nucleophilic attack at the C2 position and potentially influence the regioselectivity of additions to the α,β-unsaturated system.

While specific nucleophilic addition reactions on this compound are not widely reported, the synthesis of various dihydropyranones often involves the addition of nucleophiles to precursor molecules. nih.gov For instance, the addition of diverse nucleophiles to an unsaturated lactone derived from the hetero-Diels-Alder reaction of Brassard's diene with an aldehyde provides an efficient route to 2,3-dihydro-4H-pyran-4-ones.

Ring Transformations and Rearrangement Reactions

A significant transformation of the 2,3-dihydropyran-4-one scaffold is its conversion to the corresponding saturated tetrahydropyran-4-one. This is typically achieved through the reduction of the carbon-carbon double bond of the enone system.

One method for this conversion is catalytic hydrogenation. The hydrogenation of dihydropyran-4-one to tetrahydropyran-4-one can be carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction is often conducted in a suitable solvent, which can be a mixture of an aprotic solvent and an alcohol, or in a hydrophobic organic solvent with an anhydrous metal catalyst.

Another approach involves the use of selective reducing agents. For example, the conjugate addition of L-Selectride to 6-substituted-2H-dihydropyran-4-ones has been shown to yield 3,6-disubstituted tetrahydropyran (B127337) rings. This method could potentially be adapted for the conversion of this compound to 3,3-Dimethyltetrahydropyran-4-one.

Table 2: Conditions for the Conversion of Dihydropyran-4-ones to Tetrahydropyran-4-ones

| Reagent(s) | Solvent(s) | Product |

| H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | Aprotic/Alcohol mixture or Hydrophobic organic solvent | Tetrahydropyran-4-one |

| L-Selectride | Not specified in the provided abstract | Substituted Tetrahydropyran-4-one |

Formation of Other Heterocyclic Systems (e.g., Pyrazoles, Naphthopyranones, Thiazines)

The this compound core can be utilized as a synthon for the construction of various other heterocyclic frameworks. Through carefully chosen reaction conditions and reagents, the pyran ring can be transformed into or fused with other heteroaromatic systems.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) is a classical and widely used method for the synthesis of pyrazoles. vaia.com In the context of this compound, which can be considered a cyclic enone, reaction with hydrazine hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. For instance, multicomponent reactions involving an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate (B1235776), and hydrazine hydrate are known to produce pyrano[2,3-c]pyrazoles. nih.gov While a direct conversion of this compound is not explicitly detailed, its structural similarity to the intermediates in these reactions suggests its potential as a precursor for pyrazole-fused systems. The initial step would likely involve the nucleophilic attack of hydrazine at the carbonyl carbon, followed by cyclization and dehydration.

Naphthopyranones: Naphthopyranones are a class of secondary metabolites characterized by a 1H-naphtho[2,3-c]pyran-1-one framework. rsc.orgresearchgate.net The synthesis of these complex structures often involves the construction of the naphthalene (B1677914) and pyranone rings through various annulation strategies. While a direct conversion from a simple monocyclic dihydropyranone like this compound is not a standard transformation, it could theoretically serve as a building block in a multi-step synthesis. For example, functionalization of the dihydropyranone ring to introduce appropriate reactive handles could be followed by a cyclization reaction with a suitable benzene (B151609) derivative to construct the fused naphthalene system.

Table 1: Synthesis of Heterocyclic Systems from Dihydropyranone Analogs

| Target Heterocycle | General Approach | Key Reagents | Potential Intermediate from this compound |

| Pyrazole | Condensation/Cyclization | Hydrazine Hydrate | Hydrazone derivative |

| Naphthopyranone | Annulation/Cyclization | Benzene derivative with appropriate functional groups | Functionalized dihydropyranone |

| Thiazine (B8601807) | Thionation/Cyclization | Lawesson's Reagent, Thiourea | Thionated pyranone |

Ring-Opening and Fragmentation Processes (e.g., Grob-type fragmentation)

The strained ring system of dihydropyranones can be susceptible to ring-opening and fragmentation reactions under specific conditions, providing access to acyclic compounds with diverse functionalities.

A notable fragmentation reaction is the Grob fragmentation , which involves the heterolytic cleavage of a σ-bond in a 1,3-disubstituted aliphatic chain. wikipedia.org For this fragmentation to occur in a derivative of this compound, the ketone at the 4-position would first need to be reduced to a hydroxyl group, which can then act as an electron-donating group. If a suitable leaving group is present at the 1-position (relative to the hydroxyl group), a concerted fragmentation can be initiated. This would result in the cleavage of the C2-C3 bond and the formation of an alkene and a new carbonyl compound. The stereoelectronic requirement for the reacting bonds to be in an anti-periplanar arrangement is a crucial factor for the success of this reaction. libretexts.org

Related to this are DBU-catalyzed ring-opening and retro-Claisen fragmentation reactions of 3,4-dihydropyranones, which have been developed as a formal Michael addition of acetone (B3395972) to α,β-unsaturated esters and amides. chalmers.se This process highlights the reactivity of the dihydropyranone ring towards nucleophilic attack and subsequent fragmentation.

Derivatization Strategies for Structural Modification

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide array of analogs with modified properties.

The carbonyl group at the 4-position is a key reactive site. It can undergo nucleophilic addition reactions and can be converted into other functional groups. A common transformation is the conversion of the ketone to a thione (C=S). This can be achieved using various thionating agents, with Lawesson's reagent being a prominent example. The synthesis of 1,3-thiazinane-4-one derivatives from related precursors often involves a thionation step, indicating the feasibility of this transformation on the dihydropyranone core. nih.gov The resulting thione is a versatile intermediate for further synthetic manipulations, particularly for the construction of sulfur-containing heterocycles.

The gem-dimethyl group at the 3-position is generally considered to be chemically inert under most reaction conditions. These methyl groups are not readily functionalized due to the strength of the C-H bonds. However, the presence of this gem-dimethyl group has a significant impact on the reactivity of the molecule, a phenomenon known as the gem-dimethyl effect or Thorpe-Ingold effect. acs.orgrsc.org This effect can influence the conformation of the pyran ring and can facilitate ring-closing reactions by altering the bond angles and reducing the entropy loss upon cyclization. While direct reactions on these methyl groups are uncommon, their steric bulk can influence the stereochemical outcome of reactions at other positions of the molecule.

The dihydropyranone scaffold allows for the introduction of a variety of complex functional groups at different positions. For instance, α-aryl and α-vinyl dihydropyran-4-ones can be synthesized through cross-coupling reactions of α-halo dihydropyran-4-ones under palladium catalysis. researchgate.net Furthermore, highly functionalized dihydropyrans can be prepared via addition-cyclization reactions. nih.gov The enone system also allows for conjugate addition reactions, enabling the introduction of substituents at the 5-position. The versatility of N-heterocyclic carbene (NHC) catalysis has also been harnessed for the synthesis of various substituted 3,4-dihydropyran-2-ones, which showcases the broad scope for introducing diverse functionalities onto the dihydropyranone skeleton. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methods for Dihydropyranone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,3-Dimethyl-2,3-dihydropyran-4-one, ¹H and ¹³C NMR provide definitive evidence for its unique structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The gem-dimethyl groups at the C3 position would produce a singlet integrating to six protons. The methylene (B1212753) protons at the C2 position, adjacent to the ether oxygen, would appear as a singlet shifted downfield. The vinylic protons on the C5-C6 double bond would present as two distinct signals, likely doublets, due to coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals would include those for the carbonyl carbon (C4), the two quaternary carbons of the double bond (C5 and C6), the oxygen-bearing methylene carbon (C2), the quaternary C3 carbon, and the two equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following table is based on theoretical predictions and data from analogous structures, as detailed experimental data for this specific compound is not widely published.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-H₂ | ~4.1 - 4.3 (s, 2H) | ~70 - 75 |

| C3-(CH₃)₂ | ~1.2 - 1.4 (s, 6H) | ~20 - 25 |

| C3 | - | ~35 - 40 |

| C4 | - | ~195 - 200 |

| C5-H | ~5.9 - 6.1 (d, 1H) | ~125 - 130 |

| C6-H | ~7.0 - 7.2 (d, 1H) | ~160 - 165 |

s = singlet, d = doublet

In cyclic systems like dihydropyranones, the magnitude of the proton-proton coupling constant (J-value) across single bonds is highly dependent on the dihedral angle between the coupled protons. oup.com This relationship, described by the Karplus equation, is fundamental for assigning relative stereochemistry. For instance, a large coupling constant (typically 8-10 Hz) between two vicinal protons on a six-membered ring suggests a diaxial relationship, while smaller couplings are indicative of axial-equatorial or diequatorial arrangements. oup.com

While this compound itself does not have stereocenters, the analysis of coupling constants is crucial for substituted analogs where stereoisomerism is possible. By converting acyclic or flexible molecules into more rigid cyclic structures, coupling constants can be more readily interpreted to determine diastereomeric relationships. wordpress.com Advanced NMR techniques like Nuclear Overhauser Effect (nOe) spectroscopy, which detects through-space interactions, can further complement coupling constant analysis to build a complete 3D structural model. wordpress.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.

In a GC-MS analysis, the sample is first separated based on its volatility and interaction with the GC column, with each component exhibiting a characteristic retention time. The separated components then enter the mass spectrometer, where they are ionized and fragmented. For this compound (molar mass: 126.15 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 126.

The fragmentation pattern provides a fingerprint of the molecule. Expected fragmentation pathways for this compound would likely involve the loss of small, stable molecules or radicals. Common fragmentation patterns for cyclic ethers and ketones include alpha-cleavage (cleavage of the bond adjacent to the oxygen or carbonyl group) and retro-Diels-Alder reactions.

Table 2: Predicted Key Mass Fragments for this compound (Note: This table represents plausible fragmentation patterns based on general principles of mass spectrometry.)

| m/z Value | Plausible Fragment Identity | Fragmentation Pathway |

| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - CO]⁺ | Loss of carbon monoxide |

| 70 | [C₄H₆O]⁺ | Retro-Diels-Alder cleavage |

| 56 | [C₄H₈]⁺ or [C₃H₄O]⁺ | Further fragmentation |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would be dominated by absorptions characteristic of its key functional groups. The most prominent peak would be the strong absorption from the C=O (carbonyl) stretch of the α,β-unsaturated ketone. The C-O-C stretch of the ether within the pyran ring and the C=C stretch of the double bond are also key diagnostic signals.

Table 3: Characteristic IR Absorption Bands for this compound (Note: Wavenumbers are approximate and based on typical ranges for these functional groups.)

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) |

| C=O | Stretch | ~1670 - 1690 (strong, sharp) |

| C=C | Stretch | ~1620 - 1640 (medium) |

| C-O-C | Asymmetric Stretch | ~1200 - 1250 (strong) |

| =C-H | Stretch | ~3010 - 3100 (medium) |

| C-H (sp³) | Stretch | ~2850 - 3000 (medium to strong) |

Raman Spectroscopy

In the analysis of pyranone derivatives, specific Raman bands can be assigned to the characteristic vibrations of the molecule. scifiniti.comscifiniti.com The intense band corresponding to the C=O stretching vibration of the ketone group is a prominent feature. The stretching of the C=C bond within the pyranone ring also gives rise to a strong signal. Vibrations associated with the C-O-C ether linkage are typically found in the fingerprint region of the spectrum.

Furthermore, the methyl and methylene groups of this compound produce characteristic signals. Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups, as well as their bending, wagging, and rocking vibrations, can be identified. scifiniti.com A study on a related crystalline pyranone derivative, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, utilized both experimental and theoretical (DFT) calculations to assign these bands precisely. scifiniti.comscifiniti.com Such analysis reveals that the pyran ring itself is largely planar. scifiniti.com For this compound, a similar analytical approach would yield a detailed map of its vibrational landscape.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | ~1720 | Carbonyl group stretching |

| ν(C=C) | ~1640 | Alkene C=C bond stretching in the pyran ring |

| δ(CH₃) / δ(CH₂) | 1460–1340 | Methyl and methylene group bending vibrations |

| ν(C-O-C) | 1290–1150 | Stretching vibrations of the ether linkage and pyran ring |

| ρ(CH₃) | 960–880 | Rocking vibrations of the methyl groups |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are packed within a crystal lattice.

While specific crystallographic data for this compound is not widely published, analysis of closely related structures provides significant insight. For instance, the crystal structure of 4,4-dimethyl-6,6-diphenyl-tetrahydro-2H-pyran-2-one was solved by direct methods and revealed detailed information about the geometry of a geminally substituted pyranone ring. researchgate.net In this related compound, the structure was confirmed to be a lactone, and its molecular geometry was detailed with high precision. researchgate.net

An X-ray diffraction study of this compound would determine the conformation of its dihydropyranone ring, which can exist in various forms such as a half-chair or sofa conformation. The analysis would also precisely measure the C=O, C=C, and C-O bond lengths, providing experimental validation of its electronic structure. The data generated from such an analysis are critical for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.207(2) |

| b (Å) | 8.168(1) |

| c (Å) | 16.896(3) |

| β (°) | 90.05(1) |

| Volume (ų) | 1546.7(3) |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating, identifying, and quantifying chemical compounds in a mixture. For this compound, various chromatographic methods are employed to ensure its purity after synthesis and to detect its presence in complex samples.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its differential interactions with the stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier.

GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful method for assessing purity. GC-MS analysis provides both the retention time and a mass spectrum of the compound, which serves as a molecular fingerprint, allowing for positive identification. This technique is routinely used to monitor the progress of chemical reactions and to analyze the composition of essential oils and other natural products where pyranone structures may be present. researchgate.netnist.govsemanticscholar.org Furthermore, specialized chiral GC columns can be used to separate enantiomers of chiral pyranone derivatives, which is crucial in pharmaceutical applications. nih.gov

Liquid chromatography is a versatile technique that is often used for compounds that are not suitable for GC analysis due to low volatility or thermal instability. In High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC), the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent (the stationary phase).

For pyranone derivatives, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a UV detector, as the conjugated enone system in this compound absorbs UV light. For more definitive identification and analysis in complex biological matrices, LC is frequently coupled with mass spectrometry (LC-MS). For example, UHPLC-MS has been successfully used to identify the metabolites of complex pyran-containing compounds in whole blood, demonstrating the technique's sensitivity and specificity for this class of molecules. researchgate.net

Comprehensive two-dimensional gas chromatography (GC × GC) is an advanced analytical technique that provides significantly enhanced separation power compared to conventional one-dimensional GC. In a GC × GC system, effluent from a primary GC column is continuously trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation, where compounds are separated based on two independent properties, such as volatility and polarity.

This technique is particularly valuable for the analysis of highly complex mixtures, such as petroleum products or natural extracts, where hundreds or thousands of compounds may be present. For an analyte like this compound, GC × GC could be used to separate it from closely related isomers or impurities that may co-elute in a 1D GC separation. The resulting data are presented as a structured two-dimensional chromatogram, or contour plot, which facilitates the identification of compound classes and provides a highly detailed chemical fingerprint of the sample. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC × GC-TOF-MS offers unparalleled analytical capability for both qualitative and quantitative analysis of complex volatile samples.

| Technique | Primary Application | Common Detector(s) | Key Advantage |

|---|---|---|---|

| Gas Chromatography (GC) | Purity testing, reaction monitoring | FID, MS | High resolution for volatile compounds |

| Liquid Chromatography (LC) | Analysis of non-volatile samples, biological matrices | UV, MS | Versatility for a wide range of compounds |

| GC × GC | Analysis of highly complex mixtures, isomer separation | FID, TOF-MS | Vastly superior peak capacity and resolving power |

Theoretical and Computational Investigations of 3,3 Dimethyl 2,3 Dihydropyran 4 One

Quantum Chemical Studies on Electronic Structure and Reactivity

Specific computational data for 3,3-Dimethyl-2,3-dihydropyran-4-one is not available in the reviewed scientific literature. The following sections are therefore pending future research.

Density Functional Theory (DFT) Calculations for Geometry Optimization

No published studies containing DFT-optimized geometry parameters for this compound were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

There is no available FMO analysis, including HOMO/LUMO energy levels and distributions, for this compound in the scientific literature.

Reactivity Descriptors and Chemical Potential

Calculated reactivity descriptors (e.g., hardness, softness, electrophilicity index) and chemical potential values for this compound are not documented in existing research.

Mechanistic Pathway Elucidation through Computational Chemistry

Detailed mechanistic studies involving this compound have not been computationally investigated in available literature. The subsections below remain areas for future scientific inquiry.

Transition State Characterization

No literature detailing the characterization of transition states for reactions involving this compound could be located.

Calculation of Kinetic and Thermodynamic Parameters (Activation Energy, Enthalpy, Entropy, Free Energy)

There are no published studies providing calculated kinetic or thermodynamic parameters for reactions involving this compound.

Concerted versus Stepwise Mechanisms

Theoretical studies of reactions involving pyran systems, such as the Diels-Alder reaction, often consider whether the mechanism is concerted or stepwise. In a concerted mechanism, all bond-forming and bond-breaking events occur in a single transition state. youtube.com Conversely, a stepwise mechanism involves one or more intermediates.

For reactions like the formation of a cyclohexene (B86901) ring, which is structurally related to the dihydropyran ring system, the reaction is often a concerted cycloaddition. youtube.com The movement of pi electrons from the diene attacks the dienophile, initiating a cascade of electron movement that forms the new sigma bonds and shifts the remaining pi bond in a single, simultaneous process. youtube.com The transition state for such a reaction involves a cyclic arrangement of atoms where the new bonds are partially formed. youtube.com

Influence of Substituents on Reaction Energetics

Substituents can significantly influence the reactivity and energetics of reactions involving heterocyclic compounds like this compound. The nature of the substituent, whether it is electron-donating or electron-withdrawing, plays a crucial role. lumenlearning.com

Electron-donating groups generally increase the electron density of the ring, making it more nucleophilic and activating it towards electrophilic attack. lumenlearning.com Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophiles. lumenlearning.comstpeters.co.in This is due to the stabilization or destabilization of the carbocation intermediates formed during the reaction. libretexts.orglibretexts.org

The influence of a substituent is a combination of its inductive and resonance effects. libretexts.org The inductive effect is the withdrawal or donation of electrons through a sigma bond, while the resonance effect involves the delocalization of pi electrons. stpeters.co.inlibretexts.org For instance, a hydroxyl group is an activating group because its electron-donating resonance effect outweighs its electron-withdrawing inductive effect. libretexts.org In contrast, a nitro group is strongly deactivating as it withdraws electrons through both inductive and resonance effects. lumenlearning.com

In the context of 4H-pyrans, which are structurally related to dihydropyran-4-ones, the substitution on an aryl group at the 4-position has been studied. Electron-donating groups on the phenyl ring decrease the half-wave potential, indicating a lower stability, while electron-accepting groups slightly increase it. nih.gov Furthermore, replacing a methyl group at the 2-position with an amino group leads to a significant decrease in the stability of the 4H-pyran ring. nih.gov

The table below summarizes the general effects of different types of substituents on the reactivity of aromatic rings, which can be extended to understand the behavior of substituted dihydropyranones.

| Substituent Type | Effect on Ring | Example Groups |

| Activating | Donates electrons, increases reactivity | -OH, -OCH3, -NH2, Alkyl groups |

| Deactivating | Withdraws electrons, decreases reactivity | -NO2, -CN, -C=O, Halogens |

Tautomerism and Conformational Analysis

Theoretical Investigation of Enol-Keto Tautomeric Forms

Tautomerism is a key aspect of the chemistry of dicarbonyl compounds, including those with a pyran structure. Keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. mdpi.com For this compound, the primary tautomeric equilibrium would be between the ketone form and its corresponding enol form.

Computational studies, often employing Density Functional Theory (DFT), are used to investigate the relative stabilities of these tautomers. researchgate.netorientjchem.org The choice of solvent can significantly influence the position of the tautomeric equilibrium. mdpi.com Polar solvents tend to stabilize the more polar keto tautomer, while non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. mdpi.comorientjchem.org

In a study of a related pyran-2-one derivative, DFT calculations at the B3LYP/6-311G** level showed that the 4-hydroxy enol tautomer was the dominant form. researchgate.netscifiniti.com The relative energies of the tautomers can be calculated to predict their populations in different environments. For example, in one study, the content of the less stable tautomer was found to increase in a nonpolar solvent, but still remained the minor component. researchgate.netscifiniti.com

The following table illustrates the typical energetic relationship between keto and enol forms in different environments.

| Tautomeric Form | Environment | Relative Stability |

| Keto | Gas Phase | Generally more stable |

| Enol | Gas Phase | Generally less stable |

| Keto | Polar Solvent | Stabilized, often the major form |

| Enol | Non-polar Solvent | Can be favored if intramolecular H-bonding is present |

Ring Conformation and Inversion Studies

The six-membered dihydropyran ring is not planar and exists in various conformations. saskoer.ca The presence of a double bond in the 2,3-dihydropyran ring system introduces some rigidity, but the saturated part of the ring allows for conformational flexibility. The most stable conformations are typically chair or boat-like, with twist-boat and half-chair forms also being possible intermediates in the ring inversion process. scielo.org.mx

Low-temperature NMR spectroscopy and computational methods are powerful tools for studying the conformational behavior and the energy barriers associated with ring inversion. researchgate.net For cyclohexene, a carbocyclic analog, the ring inversion barrier is relatively low. researchgate.net The introduction of heteroatoms and substituents, such as the gem-dimethyl group at the 3-position in this compound, will influence the conformational preferences and the energetics of the inversion process. The dimethyl group can anchor a specific conformation, affecting the equilibrium between different arrangements. scielo.org.mx

In related heterocyclic systems, the barrier to ring inversion has been shown to be sensitive to the nature of the heteroatoms in the ring. researchgate.net For instance, the inversion barrier in 3,4-dihydro-2H-pyran is higher than that in cyclohexene. researchgate.net

Computational Prediction of Spectroscopic Data

Computational chemistry provides a powerful means to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental results to confirm molecular structures. researchgate.netscifiniti.com DFT and other quantum chemical methods are commonly used for these predictions. researchgate.net

For the prediction of vibrational spectra (IR and Raman), harmonic frequency calculations are performed on the optimized geometry of the molecule. scifiniti.com The calculated frequencies are often systematically scaled to improve agreement with experimental data. scifiniti.comscifiniti.com The predicted spectra can help in the assignment of experimental vibrational bands to specific molecular motions. scifiniti.com

In a study on a substituted 2H-pyran-2-one, DFT calculations were used to model the IR and Raman spectra of its tautomeric forms. researchgate.netscifiniti.com The theoretical spectra, when compared with the experimental data, allowed for the identification of the dominant tautomer present in the crystalline state. scifiniti.com

The following table shows an example of how computationally predicted vibrational frequencies can be correlated with experimental data for a related pyran derivative.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O stretch | ~1700 | Scaled to match experiment |

| C=C stretch | ~1650 | Scaled to match experiment |

| C-O stretch | ~1200 | Scaled to match experiment |

| CH3 rock | ~950 | Scaled to match experiment |

Applications of 3,3 Dimethyl 2,3 Dihydropyran 4 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The utility of 3,3-dimethyl-2,3-dihydropyran-4-one and related dihydropyranones extends to their role as versatile building blocks for constructing intricate molecular frameworks. These compounds serve as foundational starting materials for the synthesis of both complex heterocyclic systems and chiral molecules, which are of significant interest in medicinal chemistry and materials science.

Precursor for Complex Heterocyclic Architectures

Dihydropyranones are recognized as important precursors for a wide variety of heterocyclic compounds. researchgate.net The pyran-2-one nucleus within these structures can undergo ring-opening reactions when treated with various nucleophilic reagents. This reactivity allows for the transformation into diverse heterocyclic systems such as pyrazoles, isoxazoles, pyridones, and pyrimidines. researchgate.net For instance, the reaction of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, which are derived from 2-methyl-4-pyrones, with different reagents can lead to the formation of conjugated pyran structures and isoxazolyl-substituted 4-pyrones through 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination pathways. mdpi.com This versatility underscores the importance of the dihydropyranone core as a scaffold for generating molecular diversity.

Building Block for Chiral Compounds

The synthesis of single-enantiomer drugs is a critical aspect of pharmaceutical development, driving the demand for chiral intermediates. nih.gov Dihydropyranone derivatives can be instrumental in the stereoselective synthesis of chiral compounds. Asymmetric synthesis, which aims to create homochiral compounds from non-chiral starting materials using chiral catalysts, is a powerful technique in this regard. nih.govnih.gov For example, enantiomerically pure forms of building blocks like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol can be prepared stereospecifically, and these can then be used in the synthesis of natural flavors and other complex chiral molecules. mdpi.com The ability to introduce chirality early in a synthetic sequence using dihydropyranone-derived structures is a significant advantage in the efficient construction of enantiomerically pure target molecules.

Total Synthesis of Natural Products Incorporating Dihydropyranone Units

The dihydropyranone motif is a recurring structural element in a multitude of natural products, many of which exhibit significant biological activities. chim.itmdpi.com Consequently, the development of synthetic strategies to access these molecules is a major focus of organic synthesis. The inherent reactivity of dihydropyranones makes them ideal starting points for the total synthesis of these complex natural products.

Construction of Naphthopyranone Skeletons

The pyranonaphthoquinone core is found in a number of biologically active natural products. mdpi.com Synthetic approaches to these molecules often involve the use of chiral dienes derived from simple starting materials, which can then be reacted to form the characteristic tetracyclic, tricyclic, or bicyclic lactone structures. mdpi.com For instance, the cycloaddition of a chiral bromoquinone with 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene (B12329230) can yield a pyranonaphthoquinone, which can be further elaborated to afford the target natural product. nih.gov This strategy highlights the utility of dihydropyranone precursors in the convergent assembly of complex polycyclic systems.

| Precursor Type | Reaction | Resulting Skeleton | Reference |

| Chiral Dienes | Cycloaddition | Benzoisochromanone | mdpi.com |

| Chiral Dienes | Cycloaddition | Pyranonaphthoquinone | mdpi.com |

| Chiral Bromoquinone | Cycloaddition | Pyranonaphthoquinone | nih.gov |

Synthesis of Lasonolide A and Civet Fragrance Components (as tetrahydropyran (B127337) analogs derived from dihydropyranones)

The total synthesis of complex natural products often relies on the strategic disconnection of the target molecule into simpler, more accessible fragments. The tetrahydropyran ring system, a common feature in many natural products, can be derived from dihydropyranone precursors.

Lasonolide A , a novel polyketide with notable in vitro activity against various cancer cell lines, contains two complex tetrahydropyran rings. nih.gov Its total synthesis has been achieved through a convergent approach that unites two highly complex fragments. nih.gov The synthesis of these fragments often involves the creation of tetrahydropyran rings, which can be accessed from dihydropyranone-like structures. The final steps of the synthesis include a macrolactonization to form the large ring characteristic of Lasonolide A. nih.gov

Civet fragrance components , which traditionally were obtained from animal sources, can now be synthesized. Dihydrocivetone, a key component with a musk-like odor, is a saturated macrocyclic ketone that can be prepared through the hydrogenation of civetone. perfumerflavorist.com While not directly a dihydropyranone, the synthesis of such macrocyclic ketones can involve intermediates that share structural similarities or can be derived from pyran-based precursors.

| Natural Product | Key Synthetic Strategy | Precursor Relationship | Reference |

| (-)-Lasonolide A | Convergent synthesis, Ru-catalyzed coupling, macrolactonization | Tetrahydropyran rings derived from precursors related to dihydropyranones | nih.gov |

| Dihydrocivetone | Hydrogenation of civetone | Synthesis of macrocyclic ketones can involve pyran-based intermediates | perfumerflavorist.com |

Enabling Strategies for Diverse Chemical Libraries

The quest for novel bioactive compounds has led to the development of synthetic strategies that prioritize molecular diversity and complexity. The scaffold of this compound, with its inherent chemical functionalities, presents itself as a valuable starting point for the construction of diverse chemical libraries. Its utility is particularly notable in the realms of multi-component reactions and parallel synthesis, which are powerful tools in modern drug discovery and materials science.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the structural features of each starting material. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors.

While direct and extensive examples of this compound as a primary building block in documented MCRs are not widespread, the inherent reactivity of the α,β-unsaturated ketone moiety within its structure suggests its potential as a versatile component in such transformations. The electrophilic nature of the C5-C6 double bond and the carbonyl group at C4 makes it a prime candidate for participating in various MCRs.

For instance, the synthesis of highly substituted 4H-pyran and dihydropyridine (B1217469) derivatives often proceeds through MCRs involving a β-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849) or an amine, along with a suitable acetylene (B1199291) derivative. nih.govacs.org Although these examples typically describe the de novo synthesis of the pyran ring, the reactivity principles can be extrapolated. This compound could potentially act as the β-dicarbonyl equivalent or as a Michael acceptor in novel MCRs.

A hypothetical MCR involving this compound could entail its reaction with an aldehyde and a nitrogen-containing nucleophile, such as an amine or a hydrazine (B178648) derivative, to generate complex fused or spirocyclic heterocyclic systems. The gem-dimethyl group at the C3 position would offer steric hindrance that could influence the regioselectivity and stereoselectivity of such reactions, leading to unique molecular architectures.

The following table illustrates a generalized scheme for a potential three-component reaction involving a dihydropyranone scaffold to generate a library of spiro-heterocyclic compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Potential Diversity |

| This compound | Aromatic/Aliphatic Aldehyde | Amine/Thiourea/Guanidine | Spiro-pyrimidinone/thione | Varied substituents on the aromatic ring and the heterocyclic moiety. |

| This compound | Isatin derivative | Active methylene (B1212753) compound | Spiro-oxindole-pyran | Diverse substitution patterns on the oxindole (B195798) and pyran rings. |

The development of such MCRs would significantly enhance the utility of this compound as a scaffold for generating libraries of drug-like molecules.

Parallel Synthesis Approaches

Parallel synthesis is a technique used to synthesize a large number of compounds simultaneously in a spatially separated manner, typically in a multi-well plate format. This high-throughput approach is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries for screening purposes.

The structure of this compound is well-suited for parallel synthesis endeavors. Its key reactive sites—the enone system and the carbonyl group—allow for a variety of chemical transformations to be performed in parallel. A library of derivatives can be generated by reacting the parent scaffold with a diverse set of reagents.

For example, a library of 1,4-addition products could be synthesized by reacting this compound with a panel of different nucleophiles, such as thiols, amines, or organocuprates, in a parallel format. Each well of a microtiter plate would contain the starting pyranone and a unique nucleophile, leading to a library of compounds with diverse substituents at the C5 position.

Similarly, the carbonyl group at C4 can be a point of diversification. A library of alcohols could be generated through parallel reduction or Grignard addition reactions. Furthermore, these alcohols could be further functionalized in a subsequent parallel step, for instance, by esterification or etherification with a library of carboxylic acids or alkyl halides, respectively.

The following table outlines a potential parallel synthesis workflow starting from this compound.

| Step | Reaction Type | Reagent Library | Resulting Library |

| 1 | Michael Addition | Diverse thiols (R-SH) | Library of 5-thio-tetrahydropyran-4-ones |

| 2 | Carbonyl Reduction | Reducing agents (e.g., NaBH4) | Library of 5-thio-tetrahydropyran-4-ols |

| 3 | Esterification | Diverse acyl chlorides (R'-COCl) | Library of 4-acyloxy-5-thio-tetrahydropyrans |

This approach allows for the systematic exploration of the chemical space around the this compound core, facilitating structure-activity relationship (SAR) studies.

Development of Novel Synthetic Methodologies Leveraging this compound Reactivity

The unique structural and electronic features of this compound make it an attractive substrate for the development of novel synthetic methodologies. Its reactivity is primarily dictated by the conjugated enone system, which can participate in a wide array of chemical transformations.

The electrophilic nature of the β-carbon (C5) of the enone makes it susceptible to attack by a variety of nucleophiles in Michael-type additions. This reactivity can be exploited to introduce a wide range of functional groups at this position. Furthermore, the carbonyl group at C4 can undergo standard ketone chemistry, such as reductions, additions of organometallic reagents, and Wittig-type olefination reactions. The gem-dimethyl group at C3 provides steric bulk, which can influence the stereochemical outcome of reactions at adjacent centers.

Research into the reactivity of similar dihydropyranone systems has revealed their potential in cycloaddition reactions. For instance, the enone double bond can act as a dienophile in Diels-Alder reactions, leading to the formation of complex polycyclic systems. While specific examples with this compound are not extensively documented, the principle remains a fertile ground for exploration.

A particularly promising area for the development of novel methodologies is the use of this compound in domino or cascade reactions. A domino reaction is a process involving two or more bond-forming transformations which take place under the same reaction conditions without adding further reagents and catalysts, and in which the subsequent reactions result as a consequence of the functionality formed in the previous step.

For example, a domino sequence could be initiated by a Michael addition of a nucleophile to the C5 position. The resulting enolate intermediate could then be trapped intramolecularly by an appropriately positioned electrophile within the same molecule, leading to the rapid construction of complex bicyclic or spirocyclic frameworks.

The following table presents a hypothetical domino reaction sequence initiated on the this compound scaffold.

| Initiating Reaction | Intermediate Functionality | Subsequent Reaction | Final Product Scaffold |

| Michael addition of a bifunctional nucleophile (e.g., a mercapto-amine) | Thiolate or amino group | Intramolecular cyclization onto the carbonyl | Fused thiazinone or diazepinone ring system |

| Wittig reaction at C4 | Exocyclic double bond | Intramolecular Diels-Alder reaction | Complex polycyclic ether |

The development of such novel synthetic methodologies would not only expand the chemical toolbox of organic chemists but also provide efficient access to new and intricate molecular architectures with potential applications in various fields of chemical science.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of dihydropyranone scaffolds has been a fertile ground for the development and application of novel catalytic systems. A primary focus of future research will be the discovery and optimization of catalysts that can afford 3,3-Dimethyl-2,3-dihydropyran-4-one and its derivatives with high levels of selectivity and efficiency.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of 3,4-dihydropyran-2-ones. mdpi.com These catalysts have demonstrated remarkable versatility in activating aldehydes and other substrates through the formation of Breslow-type intermediates. mdpi.com Future work will likely involve the design of new NHC catalysts specifically tailored for the synthesis of 4-pyranone structures, potentially through [4+2] or [3+3] cycloaddition strategies. mdpi.com The development of NHC-catalyzed kinetic resolutions could also provide access to enantioenriched dihydropyranones with multiple stereocenters. chalmers.se

Beyond organocatalysis, metal-based catalytic systems hold significant promise. For instance, ruthenium-based Grubbs' catalysts, known for their efficacy in olefin metathesis, could be explored for novel ring-closing strategies to construct the dihydropyranone ring. organic-chemistry.org Similarly, copper(II) complexes have been successfully employed in inverse-electron-demand hetero-Diels-Alder reactions to furnish dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org The adaptation of such catalytic systems to substrates leading to this compound could open up new, efficient synthetic pathways.

| Catalytic System | Potential Application in Dihydropyranone Synthesis | Anticipated Advantages |

| N-Heterocyclic Carbenes (NHCs) | Organocatalytic [4+2] and [3+3] cycloadditions | High stereoselectivity, metal-free conditions |

| Grubbs' Catalysts (Ruthenium-based) | Ring-closing olefin metathesis | Functional group tolerance, access to complex ring systems |

| Copper(II) Complexes | Inverse-electron-demand hetero-Diels-Alder reactions | High diastereo- and enantioselectivity |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in modern organic synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov Future research will undoubtedly focus on adapting the synthesis of this compound to flow chemistry platforms.